molecular formula C6H10BrClN2 B2733558 (4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride CAS No. 2344680-56-2

(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride

Cat. No.: B2733558
CAS No.: 2344680-56-2
M. Wt: 225.51
InChI Key: DKYYZTRKVFSJCC-UHFFFAOYSA-N
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Description

Heterocyclic Chemistry of Brominated N-Methylpyrrole Derivatives

Brominated N-methylpyrrole derivatives represent a critical subclass of heterocyclic compounds characterized by a five-membered aromatic ring containing one nitrogen atom, a methyl substituent at the N1 position, and a bromine atom at the C4 position. The target compound, (4-bromo-1-methylpyrrol-2-yl)methanamine hydrochloride (C₆H₁₀BrClN₂), exemplifies this structural motif, featuring a methanamine group at the C2 position and a hydrochloride counterion. The aromatic pyrrole core derives stability from a 6π-electron system, with electron density delocalized across the ring, including contributions from the nitrogen lone pair. Bromination at C4 introduces steric and electronic effects that influence reactivity, as the bromine atom acts as both an electron-withdrawing group and a site for cross-coupling reactions.

Comparative analysis of related structures reveals key trends. For instance, 2-bromo-1-methylpyrrole (C₅H₆BrN) lacks the C2 methanamine group but shares the N-methyl and C4-bromo substituents, resulting in a molecular weight of 160.01 g/mol. In contrast, methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride (C₆H₇BrClN₂O₂) replaces the methanamine with a methyl carboxylate, increasing polarity and hydrogen-bonding capacity. These structural variations underscore the modularity of brominated pyrroles in synthetic chemistry.

Historical Development of Pyrrole Alkaloid Research

Pyrrole alkaloid research originated in the late 19th century with the isolation of simple pyrrole derivatives from coal tar and plant extracts. The discovery of porphobilinogen in 1953 marked a turning point, linking pyrroles to biologically critical tetrapyrroles like heme and chlorophyll. Synthetic bromopyrroles gained prominence in the 1970s as analogs of marine natural products such as oroidin, a brominated pyrrole alkaloid from Agelas sponges. Early methodologies focused on electrophilic bromination of N-methylpyrroles, but regioselectivity challenges persisted until the advent of directed ortho-metalation strategies in the 1990s.

The target compound’s synthetic lineage traces to hydrodipyrrin precursors, where brominated pyrroles serve as building blocks for macrocyclic architectures. Recent advances, exemplified by the 2023 crystal structure of a geminal-dimethyl hydrodipyrrin byproduct, highlight the role of brominated N-methylpyrroles in constructing complex natural product analogs.

Positioning within the Bromopyrrole Chemical Space

The chemical space of brominated pyrroles encompasses diverse substitution patterns, as illustrated in Table 1.

Table 1: Comparative Analysis of Brominated N-Methylpyrrole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Bromo-1-methylpyrrole 56454-27-4 C₅H₆BrN 160.01 C2-Br, N1-CH₃
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate HCl 1208361-39-0 C₆H₇BrClN₂O₂ 219.04 C2-COOCH₃, C4-Br, N1-NH₂·HCl
(4-Bromo-1-methylpyrrol-2-yl)methanamine HCl 2344680-56-2 C₆H₁₀BrClN₂ 223.97 C2-CH₂NH₂·HCl, C4-Br, N1-CH₃

The target compound occupies a unique niche due to its C2 methanamine hydrochloride moiety, which enhances water solubility compared to non-aminated analogs like 2-bromo-1-methylpyrrole. This functional group also provides a handle for further derivatization, such as amide bond formation or Schiff base synthesis, expanding utility in medicinal chemistry.

Structural Relationship to Naturally Occurring Marine Bromopyrroles

Marine bromopyrroles, such as oroidin and sceptrin, often feature bromine at C4 or C5 positions alongside alkylamine side chains, mirroring the target compound’s substitution pattern. Oroidin (C₁₁H₁₃BrN₄O), isolated from Agelas sponges, shares the C4-bromo and C2-amine motifs but incorporates a histamine-derived chain. The synthetic (4-bromo-1-methylpyrrol-2-yl)methanamine hydrochloride mimics these features while simplifying the side chain to a primary amine, enabling structure-activity relationship studies.

X-ray crystallography of synthetic analogs, such as the 2023 structure of a brominated hydrodipyrrin byproduct, reveals conserved geometric parameters. The pyrrole ring in these compounds maintains planarity (deviation < 0.02 Å), with bromine substituents adopting positions perpendicular to the ring to minimize steric clash. These structural insights guide the design of bioactive bromopyrroles with enhanced stability and selectivity.

Properties

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.ClH/c1-9-4-5(7)2-6(9)3-8;/h2,4H,3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYYZTRKVFSJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis

4-Bromo-1-methylpyrrole-2-carboxylic acid is converted to the acid chloride and reacted with phthalimide. Subsequent hydrazinolysis releases the amine, but yields are moderate (~50%) due to side reactions.

Enzymatic Approaches

Recent advances in biocatalysis suggest potential for aminotransferases to introduce the amine group, though this remains exploratory.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methylpyrrol-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a corresponding ketone or aldehyde .

Scientific Research Applications

Chemistry

(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its reactivity enables chemists to create diverse derivatives, facilitating studies on reaction mechanisms and synthetic pathways. It is particularly valuable in developing new chemical entities for pharmaceutical applications.

Biology and Medicine

In biological research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for synthesizing bioactive molecules that could function as enzyme inhibitors or receptor modulators. Preliminary studies suggest that derivatives of this compound could exhibit therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific desired properties, making it valuable in manufacturing processes.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Pharmacological Research : A study investigating derivatives of this compound demonstrated promising results as enzyme inhibitors, suggesting potential use in treating metabolic disorders .
  • Synthetic Chemistry : Researchers have utilized (4-Bromo-1-methylpyrrol-2-yl)methanamine as a building block to synthesize novel compounds with enhanced biological activity, showcasing its utility in drug discovery .
  • Material Science : The compound has been explored for its application in developing specialty chemicals that exhibit unique physical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and amine group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Key Compounds for Comparison:

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride ():

  • Substituents: Chlorophenyl-thiazole core.
  • Electronic effects: The electron-withdrawing chlorine and thiazole ring enhance polarity compared to pyrrole-based analogs.

(4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride (): Substituents: Chloro-phenylpyrimidine.

Furan-2-yl methanamine hydrochloride ():

  • Substituents: Furan ring (oxygen heteroatom).
  • Electronic effects: Oxygen’s electronegativity creates a less electron-rich system than pyrrole.

Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
(4-Bromo-1-methylpyrrol-2-yl)methanamine HCl Pyrrole Br (4), CH3 (1) ~230 (estimated) N/A
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole Cl (4-phenyl), thiazole 261.17 268
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine HCl Pyrimidine Cl (4), phenyl (6) N/A N/A
Furan-2-yl methanamine HCl Furan None ~135 (estimated) N/A

Spectroscopic Characterization

  • NMR Trends :
    • Bromine in the target compound would deshield adjacent protons, causing downfield shifts in 1H-NMR (e.g., pyrrole H-3 and H-5). This contrasts with chlorine in thiazole analogs, which causes milder deshielding .
    • IR Spectroscopy: The hydrochloride salt would show broad N-H stretches (~2500–3000 cm⁻¹), similar to other amine hydrochlorides .

Biological Activity

(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride is an organic compound with the molecular formula C6H9BrN2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound is synthesized through the bromination of 1-methylpyrrole, followed by amination. A common synthetic route involves treating 1-methylpyrrole with bromine to form 4-bromo-1-methylpyrrole, which is then reacted with formaldehyde and ammonium chloride to yield the final product. Its unique structure, featuring both a bromine atom and a methylamine group, provides distinct reactivity that is valuable in various chemical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and amine group are crucial for its binding affinity and reactivity, allowing it to function as a potential enzyme inhibitor or receptor modulator.

Biological Activities

Research indicates that compounds similar to (4-Bromo-1-methylpyrrol-2-yl)methanamine exhibit diverse biological activities. For instance, pyrrole derivatives have been explored for their anticancer properties, with some showing significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings regarding the biological activities of related pyrrole compounds:

CompoundActivityIC50 (µM)Cell Line
Pyrrole derivative AAnticancer5.7HCT116
Pyrrole derivative BAntibacterial>20MRSA
Pyrrole derivative CCytotoxic1.56Plasmodium falciparum

These studies highlight the potential of pyrrole derivatives as leads for drug development, particularly in oncology and infectious diseases .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrrole derivatives. For example, a study demonstrated that introducing specific substituents on the pyrrole ring significantly enhanced antiproliferative activity against cancer cell lines. Compounds with methyl groups at specific positions exhibited up to four times greater potency compared to their unsubstituted counterparts .

Another research effort explored marine-derived pyrrole alkaloids, revealing that certain derivatives displayed moderate cytotoxicity against human cancer cells while others exhibited negligible antibacterial properties . These findings suggest that structural modifications can lead to varying degrees of biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromo-1-methylpyrrol-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyrrole ring followed by amine protection/deprotection steps. Key parameters include:

  • Temperature control : Maintain 0–5°C during bromination to avoid side reactions .
  • pH adjustment : Use aqueous NaOH (1M) to neutralize excess HCl during hydrochloride salt formation .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography (eluent: dichloromethane/methanol 9:1) to achieve >95% purity .
    • Critical Factors : Impurities often arise from incomplete bromination or residual solvents; monitor via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing (4-bromo-1-methylpyrrol-2-yl)methanamine hydrochloride?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the bromine substitution at C4 and methyl group at N1. Aromatic protons appear at δ 6.8–7.2 ppm, while the methyl group resonates at δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 219 (M+^+–Cl) .
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA in water, 70:30) with UV detection at 254 nm to assess purity (>98%) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in water at 25°C) compared to the free base (<5 mg/mL) .
  • Stability : Store at –20°C under inert gas (argon) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to confirm shelf life .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of (4-bromo-1-methylpyrrol-2-yl)methanamine hydrochloride in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with pyrrole-binding pockets (e.g., monoamine oxidases or kinases) .
  • Assay Design : Use fluorescence-based assays (e.g., MAO-A inhibition) with 10 µM–1 mM compound concentrations. Include positive controls (e.g., clorgyline for MAO-A) .
  • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Note that bromine’s electron-withdrawing effects may enhance binding affinity compared to non-halogenated analogs .

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) studies for brominated pyrrole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs (e.g., 4-chloro or 4-iodo substitutions) and compare IC50_{50} values (see table below).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to identify key interactions (e.g., halogen bonding with Tyr407 in MAO-A) .
Substituent IC50_{50} (MAO-A) LogP
4-Bromo12.3 µM1.8
4-Chloro18.7 µM1.5
4-Iodo9.5 µM2.1
  • Key Insight : Larger halogens (e.g., iodine) improve potency but reduce solubility .

Q. How can researchers troubleshoot low yields in the final hydrochloride salt formation step?

  • Methodological Answer :

  • Common Issues :
  • Incomplete Neutralization : Ensure stoichiometric HCl addition (use pH paper to verify pH ~2–3) .
  • Solvent Choice : Switch from ethanol to acetone for better salt precipitation .
  • Advanced Fix : Employ anti-solvent crystallization (e.g., add diethyl ether dropwise to a saturated methanolic solution) to recover >90% yield .

Data Contradiction Analysis

Q. Why might biological assay results vary between research groups using the same compound?

  • Methodological Answer :

  • Source of Variability :
  • Impurity Profiles : Compare HPLC chromatograms; residual solvents (e.g., DMSO) can inhibit enzymes .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for MAO assays) and temperature (37°C) .
  • Resolution : Share batch-specific characterization data (NMR, HPLC) via open-access platforms to ensure reproducibility .

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